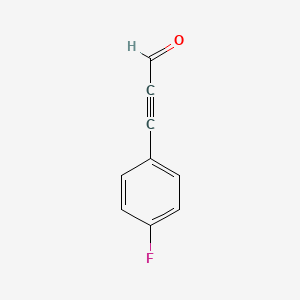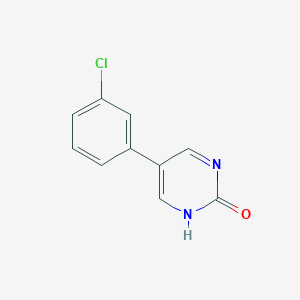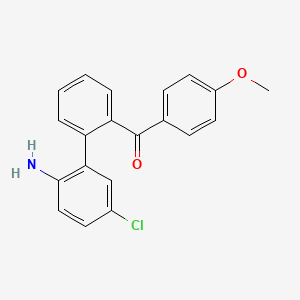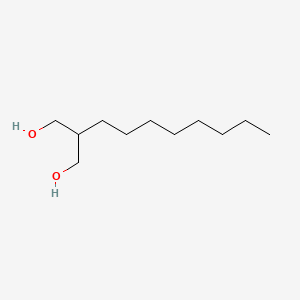
1,1,3-Trimethyl-3-phenyl-1,3-disiletane
Descripción general
Descripción
1,1,3-Trimethyl-3-phenyl-1,3-disiletane is an organosilicon compound characterized by the presence of silicon atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane typically involves the reaction of phenylsilane with trimethylsilyl chloride under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the disiletane ring. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C) are maintained to ensure optimal reaction rates.
Solvent: Anhydrous solvents like toluene or dichloromethane are commonly used to dissolve the reactants and maintain an inert atmosphere.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Trimethyl-3-phenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like platinum or palladium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,3-Trimethyl-3-phenyl-1,3-disiletane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of novel materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in silicone-based medical devices and implants.
Industry: Utilized in the production of high-performance polymers and resins, contributing to the development of advanced materials with enhanced durability and stability.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trimethyl-3-phenyl-1,3-disiletane involves its interaction with molecular targets through its silicon atoms. The silicon atoms can form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The pathways involved include:
Formation of Siloxane Bonds: The silicon atoms can react with hydroxyl groups to form siloxane bonds, contributing to the stability and functionality of the compound.
Coordination with Metal Ions:
Comparación Con Compuestos Similares
1,1,3-Trimethyl-3-phenylindane: Similar in structure but lacks silicon atoms, resulting in different chemical properties and reactivity.
1,1,3-Trimethyl-3-phenylsilane: Contains silicon atoms but differs in the arrangement of functional groups, leading to variations in reactivity and applications.
Uniqueness: 1,1,3-Trimethyl-3-phenyl-1,3-disiletane is unique due to the presence of two silicon atoms within its structure, which imparts distinct chemical properties and reactivity
Propiedades
IUPAC Name |
1,1,3-trimethyl-3-phenyl-1,3-disiletane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si2/c1-12(2)9-13(3,10-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGWTZPFQVIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C[Si](C1)(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571976 | |
| Record name | 1,1,3-Trimethyl-3-phenyl-1,3-disiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7550-40-5 | |
| Record name | 1,1,3-Trimethyl-3-phenyl-1,3-disiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)













